

4-Aminocinnamic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminocinnamic acid

Cat. No.: B091749

[Get Quote](#)

CAS Number: 2393-18-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with **4-Aminocinnamic acid**. It provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance in scientific research and pharmaceutical development.

Core Properties of 4-Aminocinnamic Acid

4-Aminocinnamic acid, also known as (E)-3-(4-aminophenyl)acrylic acid, is a derivative of cinnamic acid.^[1] The primary CAS number for this compound is 2393-18-2.^{[1][2][3][4][5]} Another CAS number, 17570-30-8, is also frequently associated with its (E)-isomer.^[6] The quantitative data for **4-Aminocinnamic acid** is summarized in the table below for easy reference.

Property	Value
CAS Number	2393-18-2 [1] [2] [4]
Alternate CAS Number	17570-30-8 ((E)-isomer) [6]
Molecular Formula	C ₉ H ₉ NO ₂ [1] [2] [3] [5]
Molecular Weight	163.17 g/mol [3] [5] [6]
Appearance	White to off-white crystalline powder [5]
Melting Point	170 °C [2] [3] [4]
Boiling Point	378.4 °C at 760 mmHg [2] [3]
Density	1.281 g/cm ³ [2] [3]
pKa	4.79 ± 0.10 (Predicted)
Purity	≥97% [4]

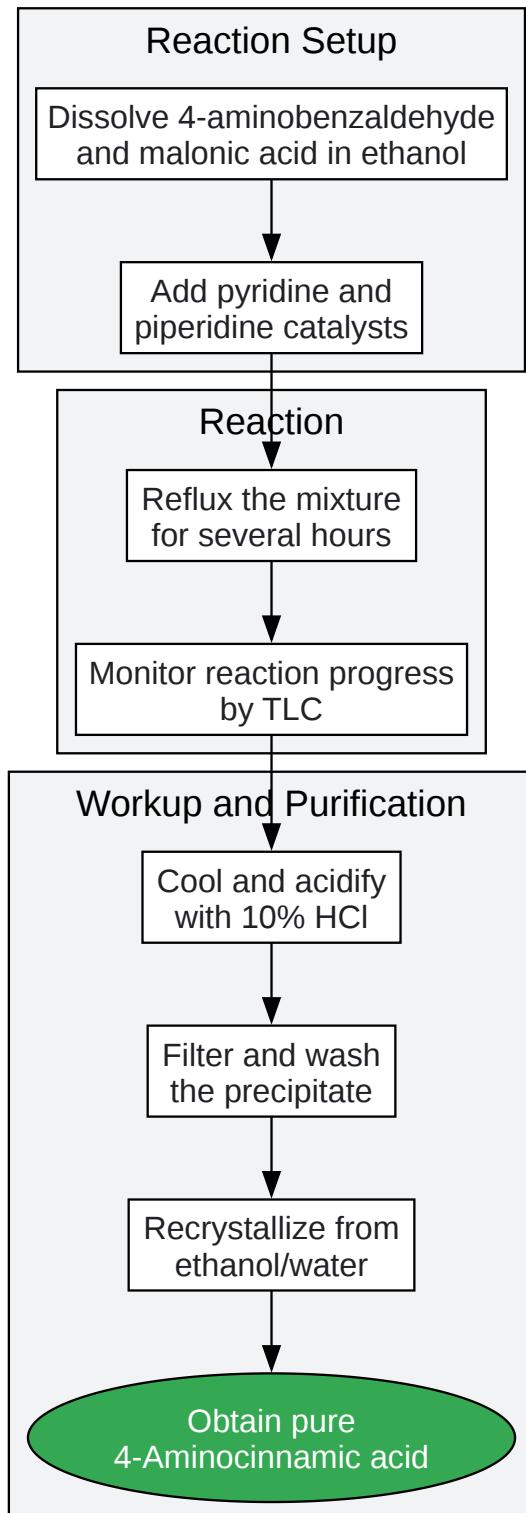
Synthesis and Experimental Protocols

The synthesis of **4-Aminocinnamic acid** is commonly achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-aminobenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine.

Experimental Protocol: Synthesis of 4-Aminocinnamic Acid via Knoevenagel Condensation

Materials:

- 4-aminobenzaldehyde
- Malonic acid
- Pyridine
- Piperidine


- Ethanol
- Hydrochloric acid (10%)
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 4-aminobenzaldehyde and malonic acid in ethanol.
- To this solution, add a catalytic amount of pyridine and a few drops of piperidine.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with 10% hydrochloric acid to precipitate the crude product.
- Filter the precipitate and wash it thoroughly with cold deionized water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **4-Aminocinnamic acid**.

Experimental Workflow

Synthesis Workflow for 4-Aminocinnamic Acid

[Click to download full resolution via product page](#)

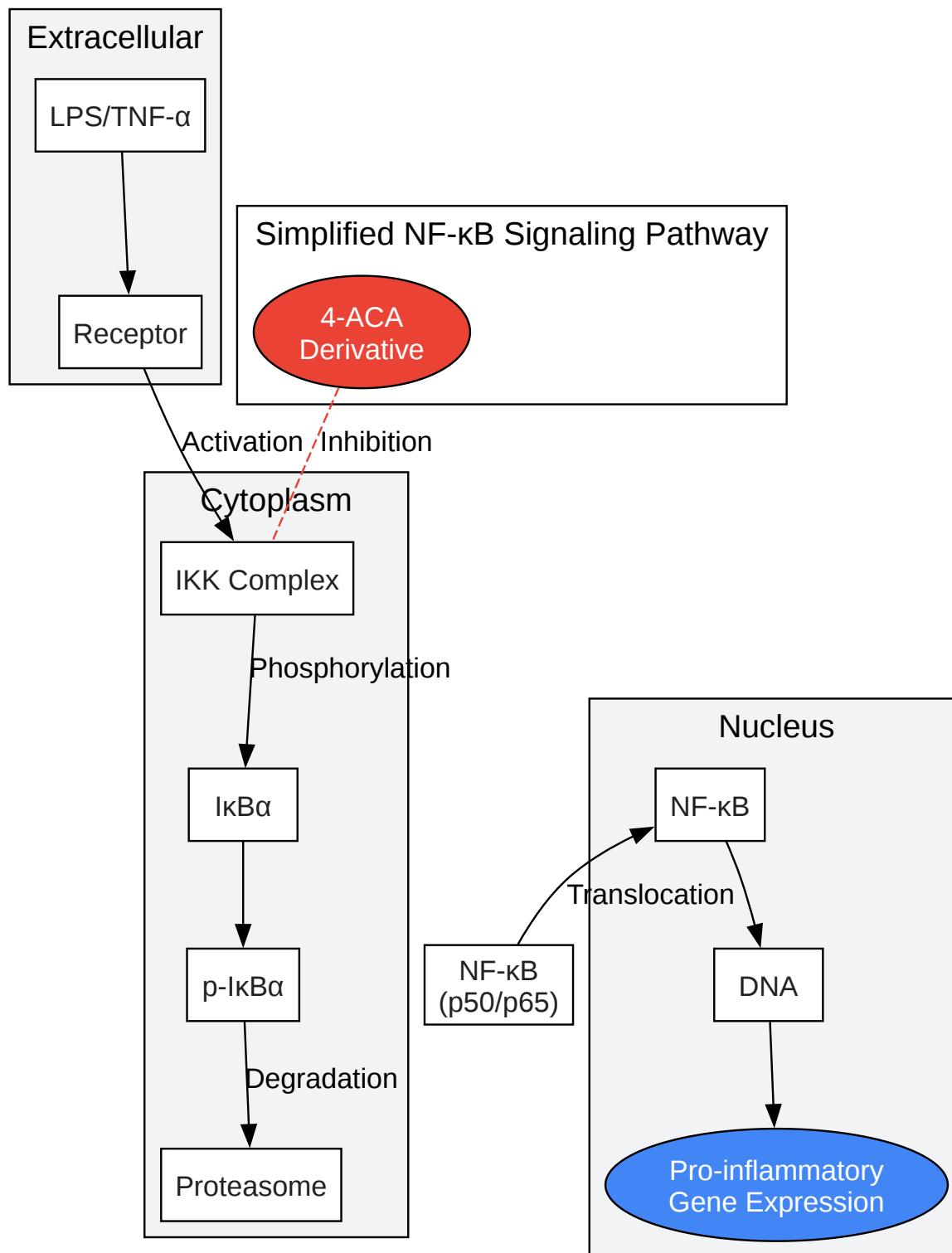
A flowchart illustrating the synthesis of **4-Aminocinnamic acid**.

Applications in Research and Drug Development

4-Aminocinnamic acid serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives have garnered significant interest due to their wide range of biological activities.

Key Applications:

- Pharmaceutical Synthesis: It is a precursor in the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients.[3]
- Drug Development: Derivatives of **4-Aminocinnamic acid** have shown potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[5][7]
- Materials Science: This compound has been investigated for its role in the development of new materials such as polymers and liquid crystals.[5]
- Biochemical Research: It is used as a substrate in enzymatic studies to investigate reaction mechanisms and kinetics.[3] Its fluorescent properties also make it useful in the development of probes and markers for biological imaging.[3]


Biological Activity and Signaling Pathways

Derivatives of cinnamic acid have been shown to exhibit a variety of biological effects. For instance, some derivatives possess anti-inflammatory properties, which are partly attributed to their ability to inhibit the NF- κ B signaling pathway.

NF- κ B Signaling Pathway and Potential Inhibition by Cinnamic Acid Derivatives

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by **4-Aminocinnamic acid** derivatives.

Simplified NF-κB Signaling Pathway

[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB pathway by **4-Aminocinnamic acid** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Aminocinnamic Acid [myskinrecipes.com]
- 4. 2393-18-2 Cas No. | 4-Aminocinnamic acid | Apollo [store.apolloscientific.co.uk]
- 5. Page loading... [guidechem.com]
- 6. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Aminocinnamic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091749#4-aminocinnamic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com